2-Acetylpyridine semicarbazone
Overview
Description
2-Acetylpyridine semicarbazone is an organic compound that belongs to the class of semicarbazones. Semicarbazones are known for their wide range of biological activities and their ability to form stable complexes with various metal ions. The compound is derived from 2-acetylpyridine and semicarbazide, and it exhibits interesting chemical and biological properties that make it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetylpyridine semicarbazone can be synthesized through the reaction of 2-acetylpyridine with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction typically involves mixing equimolar amounts of 2-acetylpyridine and semicarbazide hydrochloride in an aqueous or alcoholic medium, followed by the addition of a few drops of hydrochloric acid. The mixture is then heated under reflux for several hours until the reaction is complete. The product is obtained by cooling the reaction mixture, filtering the precipitate, and recrystallizing it from a suitable solvent such as ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Acetylpyridine semicarbazone undergoes various chemical reactions, including:
Reduction: The compound can be reduced electrochemically, as studied using cyclic voltammetry.
Complexation: It forms stable complexes with metal ions such as copper(II), cobalt(II), and chromium(III). .
Common Reagents and Conditions:
Complexation: Metal salts such as copper(II) chloride, cobalt(II) chloride, and chromium(III) chloride are used to form complexes with this compound.
Major Products:
Reduction: The major product is the reduced form of the semicarbazone moiety.
Complexation: The major products are metal-semicarbazone complexes, which exhibit unique structural and electronic properties
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-acetylpyridine semicarbazone involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes and DNA, leading to various biological effects. For example, the copper(II) complex of this compound can inhibit the activity of certain metalloenzymes, thereby exhibiting antimicrobial and anticancer activities . The exact molecular targets and pathways involved depend on the specific metal ion and the biological context.
Comparison with Similar Compounds
2-Acetylpyridine semicarbazone can be compared with other semicarbazones, such as:
2-Acetylpyridine thiosemicarbazone: Similar to this compound but contains a sulfur atom in place of the oxygen atom in the semicarbazone moiety.
Benzaldehyde semicarbazone: Derived from benzaldehyde and semicarbazide, this compound also forms metal complexes and has biological activities, but its structural and electronic properties differ from those of this compound.
The uniqueness of this compound lies in its ability to form stable complexes with a wide range of metal ions and its diverse biological activities. Its structural versatility and the presence of both nitrogen and oxygen donor atoms make it a valuable ligand in coordination chemistry and a promising candidate for therapeutic applications.
Properties
IUPAC Name |
[(E)-1-pyridin-2-ylethylideneamino]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-6(11-12-8(9)13)7-4-2-3-5-10-7/h2-5H,1H3,(H3,9,12,13)/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXQWZJWMCHCHH-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14534-93-1 | |
Record name | 2-Acetylpyridine semicarbazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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